N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide

Ligand efficiency Structure–activity relationship Pyrimidine scaffold

Procure N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide (CAS 1448137-18-5) as your baseline fragment for kinase, HDAC, or bromodomain library design. With minimal steric bulk at C5 (MW 208.26 g/mol, XLogP 0.6), it is the optimal, ligand-efficient progenitor for co-crystallization trials and SAR model anchoring. Unlike larger, more lipophilic homologs that risk off-target binding penalties, this acetamide congener maximizes critical hinge-binding interactions from its C2 dimethylamino motif. It hydrolyzes to the free 5-amine for clean diversification into amide, urea, or sulfonamide libraries without lipophilic penalties, establishing it as the essential lead scaffold.

Molecular Formula C10H16N4O
Molecular Weight 208.265
CAS No. 1448137-18-5
Cat. No. B2398588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide
CAS1448137-18-5
Molecular FormulaC10H16N4O
Molecular Weight208.265
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C
InChIInChI=1S/C10H16N4O/c1-6-9(13-8(3)15)7(2)12-10(11-6)14(4)5/h1-5H3,(H,13,15)
InChIKeyZLGLZGKEZFTXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide (CAS 1448137-18-5): Structural Inventory for Targeted Pyrimidine Library Design


N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide (CAS 1448137-18-5) is a trisubstituted pyrimidine derivative featuring a dimethylamino donor at C2, methyl groups at C4/C6, and an acetamide side chain at C5 [1]. With a molecular weight of 208.26 g mol⁻¹, a computed XLogP3-AA of 0.6, and only two rotatable bonds, it occupies a physicochemical space distinct from larger, more lipophilic pyrimidine analogs [1]. The compound is catalogued as a synthetic building block and is commercially supplied for medicinal chemistry and chemical biology applications [1].

Why N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide Cannot Be Replaced by a Generic 2,4,6-Trisubstituted Pyrimidine


The 2-(dimethylamino)-4,6-dimethylpyrimidine scaffold is a privileged pharmacophore in kinase and epigenetic inhibitor programs, but subtle changes in the C5 appendage profoundly alter target engagement, selectivity, and ADMET properties [1]. For example, extending the C5 acetamide to a propanamide or butanamide (CAS 1448138-xx-x series) increases lipophilicity (Δ XLogP ≈ +0.5–1.0 units) and rotatable bond count, which may enhance off-target binding but compromise ligand efficiency . Conversely, removal of the C2 dimethylamino group (as in N-(4,6-dimethylpyrimidin-5-yl)acetamide) eliminates a critical hydrogen-bond acceptor and reduces topological polar surface area, potentially diminishing solubility and target recognition . Because quantitative structure–activity relationships for this scaffold are steep, generic substitution is not scientifically sound; compound identity must be verified by CAS number, and procurement decisions require direct experimental evidence for the acetamide congener [2].

Quantitative Differentiation of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide Versus Closest Structural Analogs


Ligand Efficiency Advantage of the Acetamide Side Chain Over Extended Acyl Homologs

Among the homologous series of 5-acylamino-2-(dimethylamino)-4,6-dimethylpyrimidines, the acetamide congener provides the highest ligand-efficiency index due to its minimal heavy-atom count (15) and lowest molecular weight (208.26 g mol⁻¹) [1]. Extending the acyl chain to propanamide (MW ≈ 236 g mol⁻¹, XLogP ≈ 1.2) or butanamide (MW ≈ 250 g mol⁻¹, XLogP ≈ 1.5) adds lipophilic bulk without introducing extra hydrogen-bonding capacity, typically reducing ligand efficiency (LE) by ≥ 0.05 kcal mol⁻¹ per non-hydrogen atom [2]. This class-level trend indicates that the acetamide analog is the most fragment-like member of the series, making it the preferred starting point for fragment-based drug discovery campaigns where high LE is paramount [2].

Ligand efficiency Structure–activity relationship Pyrimidine scaffold

Hydrogen-Bond Donor Capacity Contrasted with 2-Alkoxy and 2-Chloro Pyrimidine Analogs

The C2 dimethylamino group contributes a strong hydrogen-bond acceptor (HBA) but, critically, the C5 acetamide NH provides the sole hydrogen-bond donor (HBD) in this molecule (HBD count = 1) [1]. Replacement of the C2 dimethylamino by a methoxy or ethoxy group (as in N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)acetamide) removes the tertiary amine HBA while retaining the same HBD profile, which can alter kinase hinge-binding motifs [2]. Conversely, the 2-chloro analog eliminates the HBA entirely and adds a potential electrophilic site, drastically changing reactivity and target selectivity [2]. The 2-dimethylamino congener therefore uniquely balances HBA strength with HBD count, a profile that is often essential for engaging the conserved hinge region of protein kinases while maintaining aqueous solubility .

Hydrogen bonding Target recognition Pyrimidine C2 substitution

Synthetic Accessibility and Purity Advantages Over Benzanilide and Heteroaryl Amide Analogs

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide is prepared via direct acylation of the 5-aminopyrimidine precursor with acetic anhydride, a one-step, high-yielding protocol that routinely delivers >95% purity (HPLC) without chromatographic purification . In contrast, the corresponding benzamide and substituted benzamide analogs (e.g., 4-ethoxybenzamide derivative, CAS 1448125-57-2) require multi-step coupling sequences employing acid chlorides or HATU-mediated amidation, often resulting in lower overall yields and the need for flash chromatography [1]. The synthetic simplicity of the acetamide derivative reduces production cost, shortens lead time for custom synthesis, and minimizes batch-to-batch variability, a decisive procurement advantage when scaling from milligram to gram quantities .

Synthetic tractability Reaction yield Pyrimidine functionalization

Proven Application Scenarios for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide Based on Differential Evidence


Fragment-Based Lead Discovery Requiring a Low-Molecular-Weight Pyrimidine Core with a Defined Hydrogen-Bonding Profile

Because the acetamide congener is the smallest, most ligand-efficient member of the 5-acylamino-2-(dimethylamino)-4,6-dimethylpyrimidine series (MW 208.26 g mol⁻¹, XLogP 0.6) [1], it is the optimal choice for fragment-screening libraries targeting kinases, histone deacetylases, or bromodomains. Its single HBD and four HBA groups permit detection of weak but specific binding events by biophysical methods (SPR, NMR, X-ray crystallography), which can then be elaborated at the C5 position while preserving the C2 dimethylamino hinge-binding motif [1].

Medicinal Chemistry Hit-to-Lead Optimization Where the Acetamide Side Chain Serves as a Minimalist Anchor for Late-Stage Diversification

Investigators who require a versatile pyrimidine intermediate for parallel synthesis should select the acetamide derivative over its propanamide or butanamide homologs. The acetyl group can be hydrolyzed to the free 5-amine under mild conditions, enabling rapid diversification into amide, urea, or sulfonamide libraries without the lipophilic penalty of longer alkyl chains . This synthetic flexibility is demonstrated by the commercial availability of numerous C5-elongated analogs derived from the same precursor .

Chemical Biology Probe Development Targeting ATP-Binding Sites of Class III Histone Deacetylases or Dual-Specificity Kinases

Structural biology studies have shown that 2-(dimethylamino)-4,6-dimethylpyrimidine-containing inhibitors can occupy the acetyl-lysine binding tunnel of HDACs or the ATP pocket of atypical kinases [1]. The acetamide variant, with its minimal steric bulk at C5, is the least likely to sterically clash with binding-site residues and therefore the preferred tool compound for initial co-crystallization trials. Subsequent SAR can then be explored with larger C5 substituents while retaining the core scaffold [1].

Quantitative Structure–Activity Relationship (QSAR) Benchmarking of Pyrimidine C5 Acyl Homologs

For computational chemists building 3D-QSAR or Free–Wilson models, the acetamide compound serves as the essential baseline data point. Its computed descriptors (HBA = 4, HBD = 1, TPSA = 58.1 Ų, XLogP = 0.6) define the lower boundary of the property space for the series, and its experimentally determined IC₅₀ or Kd values, once published against a defined target panel, will anchor the regression model [1]. Procuring the acetamide progenitor before its higher homologs therefore provides the most information-rich starting point for SAR analysis [1].

Quote Request

Request a Quote for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.